molecular formula C14H14ClN5O B10894015 4-chloro-1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

4-chloro-1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10894015
M. Wt: 303.75 g/mol
InChI Key: QBXUKKVXSJMHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,5-dimethyl-N~3~-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with a chloro group, two methyl groups, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,5-dimethyl-N~3~-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Benzimidazole: The benzimidazole moiety can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a benzimidazole derivative in the presence of a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,5-dimethyl-N~3~-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1,5-dimethyl-N~3~-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-N~3~-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to DNA, potentially interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the benzimidazole moiety.

    1,5-Dimethyl-N~3~-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the chloro group.

    4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

4-Chloro-1,5-dimethyl-N~3~-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the chloro and benzimidazole groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

4-chloro-1,5-dimethyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H14ClN5O/c1-8-11(15)12(18-20(8)3)13(21)17-14-16-9-6-4-5-7-10(9)19(14)2/h4-7H,1-3H3,(H,16,17,21)

InChI Key

QBXUKKVXSJMHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=NC3=CC=CC=C3N2C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.